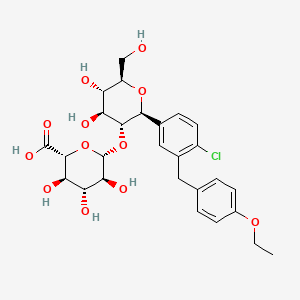

Dapagliflozin 2-O-beta-D-Glucuronide

Beschreibung

BenchChem offers high-quality Dapagliflozin 2-O-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dapagliflozin 2-O-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H33ClO12 |

|---|---|

Molekulargewicht |

585.0 g/mol |

IUPAC-Name |

(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |

InChI-Schlüssel |

HXUUJZIZPQLPNN-SREXSSNLSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |

Herkunft des Produkts |

United States |

Dapagliflozin Glucuronidation Dynamics: A Comparative Analysis of 2-O- and 3-O-Glucuronide Metabolites

Executive Summary

Dapagliflozin is a highly selective, reversible inhibitor of the sodium-glucose co-transporter 2 (SGLT2), rationally designed with a C-linked glucoside structure to resist degradation by gastrointestinal and tissue glucosidases[1]. Because Phase I oxidative metabolism via Cytochrome P450 (CYP) enzymes accounts for less than 10% of its clearance, the molecule is forced through Phase II metabolic pathways—specifically, direct glucuronidation[1].

This whitepaper provides an in-depth technical analysis of the two primary Phase II metabolites: Dapagliflozin 3-O-glucuronide (D3OG) and Dapagliflozin 2-O-glucuronide (D2OG) . Understanding the structural, pharmacokinetic, and enzymatic divergence between these two metabolites is critical for drug development professionals optimizing renal clearance profiles and managing drug-drug interactions (DDIs).

Structural Biology & Metabolic Routing

The metabolic routing of dapagliflozin is dictated by the regioselectivity of specific Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes toward the hydroxyl groups on the drug's glucose moiety.

-

Dapagliflozin 3-O-glucuronide (D3OG): This is the predominant metabolite. The conjugation of a bulky, highly polar glucuronic acid at the 3-hydroxyl position is exclusively mediated by UGT1A9 [2]. UGT1A9 is uniquely expressed at high levels in both the liver and the kidneys (approximately 8-fold higher per mg of tissue in the human kidney compared to the liver)[2]. This dual-organ expression drives the massive systemic conversion of the parent drug to D3OG.

-

Dapagliflozin 2-O-glucuronide (D2OG): This is a minor metabolite. Conjugation at the 2-hydroxyl position is primarily mediated by hepatic enzymes UGT2B4 and UGT2B7 . Because these enzymes lack the pronounced renal expression seen with UGT1A9, D2OG formation is heavily reliant on hepatic first-pass and systemic liver perfusion.

From a pharmacodynamic standpoint, the addition of a glucuronic acid moiety at either the 2-O or 3-O position introduces severe steric hindrance. Neither metabolite can successfully bind to the SGLT2 transporter pocket, rendering both D3OG (2,600-fold less potent than the parent) and D2OG pharmacologically inactive[3][4].

Figure 1: Divergent Phase II glucuronidation pathways of Dapagliflozin.

Quantitative Pharmacokinetics & Excretion

Because dapagliflozin acts directly within the proximal tubule of the kidney, its renal clearance profile is of paramount importance. The parent drug is highly reabsorbed, with less than 2% excreted unchanged in the urine[1]. Instead, the highly water-soluble glucuronides act as the primary vehicles for elimination.

D3OG dominates the pharmacokinetic landscape, actually exceeding the parent drug in total plasma exposure (AUC) over a 12-hour period[1].

Table 1: Comparative PK and PD Profile

| Parameter | Dapagliflozin (Parent) | Dapagliflozin 3-O-glucuronide (D3OG) | Dapagliflozin 2-O-glucuronide (D2OG) |

| Pharmacological Activity | Active (SGLT2 Inhibitor) | Inactive (>2600-fold less potent) | Inactive |

| Primary Mediating Enzyme | N/A | UGT1A9 | UGT2B4, UGT2B7 |

| Urinary Recovery (% of dose) | < 2.0% | ~60.7% | ~5.4% |

| Plasma Exposure (AUC %) | ~39% | ~42% | < 5% |

| Conjugation Site | N/A | 3-hydroxyl group of glucose moiety | 2-hydroxyl group of glucose moiety |

(Data synthesized from clinical recovery studies[1][2])

Experimental Methodologies: In Vitro Glucuronidation Profiling

To accurately quantify the formation rates of D3OG and D2OG during preclinical development, scientists must utilize a self-validating in vitro microsomal assay.

The Causality Behind the Protocol: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). When tissues are homogenized to create Human Liver Microsomes (HLM) or Human Kidney Microsomes (HKM), the ER fragments into closed vesicles, trapping the UGT active sites inside. If the highly polar cofactor UDPGA is simply added to the mix, it cannot cross the vesicle membrane, leading to false-negative latency. Therefore, a pore-forming peptide (Alamethicin) must be used to permeabilize the vesicles, ensuring the assay measures true enzymatic capacity[2].

Step-by-Step Self-Validating Protocol

-

Microsome Permeabilization: Pre-incubate HLM or HKM (0.5 mg/mL protein) with Alamethicin (25 μg/mL) on ice for 15 minutes to establish membrane pores[2].

-

Reaction Assembly: Combine the permeabilized microsomes with 50 mM Tris buffer (pH 7.5), 10 mM MgCl₂, and 100 μM Dapagliflozin[2].

-

Internal Validation Controls:

-

Positive Control: Run a parallel incubation using Propofol (a known UGT1A9 substrate) to validate UGT1A9 activity.

-

Negative Control: Run a parallel incubation lacking UDPGA to rule out non-UGT-mediated degradation.

-

-

Initiation: Initiate the reaction by adding 2 mM UDPGA and incubate at 37°C for 30–60 minutes[2].

-

Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Dapagliflozin-d5). Centrifuge at 14,000g for 10 minutes to precipitate proteins.

-

LC-MS/MS Quantification: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for the parent drug (m/z 409) and the glucuronides (m/z 585)[5].

Figure 2: Self-validating in vitro LC-MS/MS workflow for metabolite quantification.

Clinical & Toxicological Ramifications

The heavy reliance on UGT1A9 for the formation of D3OG creates specific clinical dynamics that must be accounted for in patient populations:

-

Renal Impairment: Because UGT1A9 is highly expressed in the kidney, and D3OG is renally excreted, declining kidney function severely alters dapagliflozin's PK profile. In patients with severe renal impairment, the steady-state Cmax of D3OG increases by up to 52%, and its AUC increases drastically[6]. However, because D3OG is pharmacologically inactive, this accumulation does not induce hypoglycemia or direct systemic toxicity[1][4].

-

Drug-Drug Interactions (DDIs): The UGT1A9 pathway is susceptible to inhibition. Co-administration of dapagliflozin with mefenamic acid (a potent UGT1A9 inhibitor) results in a ~51% increase in systemic exposure to the parent dapagliflozin. Conversely, co-administration with a pleiotropic inducer like rifampin reduces dapagliflozin AUC by ~22%[1]. Neither interaction is considered clinically meaningful enough to require dose adjustments, largely due to the wide therapeutic index of the drug and the compensatory capacity of the secondary UGT2B4/2B7 pathways forming D2OG.

References

- Source: ovid.

- Title: Dapagliflozin-3-O-β-D-Glucuronide (CAS Number: 1351438-75-9)

- Source: nih.

- Source: scielo.

- Source: tga.gov.

- Source: researchgate.

- Source: tga.gov.

Sources

- 1. ovid.com [ovid.com]

- 2. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dapagliflozin 2-O-beta-D-Glucuronide: Physicochemical Properties, Metabolism, and Analytical Characterization

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has become a cornerstone in the management of type 2 diabetes mellitus, with expanding indications for heart failure and chronic kidney disease.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive examination of Dapagliflozin 2-O-beta-D-Glucuronide, a notable metabolite of Dapagliflozin. We will delve into its fundamental physicochemical properties, the metabolic pathways governing its formation, and the analytical methodologies essential for its quantification and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SGLT2 inhibitors and related metabolic pathways.

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug molecule from administration to elimination is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Metabolism, primarily occurring in the liver and kidneys, transforms the parent drug into various metabolites.[2] While often considered a deactivation and elimination pathway, metabolites can sometimes possess their own pharmacological activity or, in some cases, contribute to adverse effects. Therefore, a thorough understanding of a drug's metabolic fate is a critical component of drug development, ensuring both safety and efficacy.

Dapagliflozin is a C-glycosyl compound that inhibits SGLT2 in the proximal tubules of the kidney, thereby reducing glucose reabsorption and promoting its excretion in the urine.[3][4] The primary route of metabolism for Dapagliflozin is glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs).[1][2] This process enhances the water solubility of the drug, facilitating its renal clearance. While Dapagliflozin 3-O-glucuronide is the major metabolite, other glucuronidated forms, including Dapagliflozin 2-O-beta-D-Glucuronide, are also formed.[2][3] This guide will focus specifically on the 2-O-glucuronide metabolite, providing a detailed technical overview.

Physicochemical Properties of Dapagliflozin 2-O-beta-D-Glucuronide

A precise understanding of the physicochemical properties of a drug metabolite is fundamental for the development of analytical methods and for predicting its biological behavior.

| Property | Value | Source(s) |

| Molecular Formula | C27H33ClO12 | [5] |

| Molecular Weight | 584.997 g/mol (often rounded to 585.00 g/mol ) | [5][6] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid | [5][6] |

| CAS Number | 2078003-84-4 | [6] |

| Appearance | White Crystalline Solid | [6] |

| Solubility | Soluble in DMSO, H2O, and MeOH | [6] |

Metabolic Pathway: The Formation of Dapagliflozin 2-O-beta-D-Glucuronide

Dapagliflozin undergoes extensive metabolism, primarily through glucuronidation mediated by UGT enzymes.[1][2] The glucuronidation of Dapagliflozin can occur at different hydroxyl groups on the glucose moiety. The formation of Dapagliflozin 2-O-beta-D-Glucuronide is a result of the enzymatic conjugation of glucuronic acid to the hydroxyl group at the 2-position of the glucose ring of Dapagliflozin.

The primary enzyme responsible for the glucuronidation of Dapagliflozin is UGT1A9, which is predominantly expressed in the liver and kidneys.[2] Other UGT isoforms, such as UGT2B4 and UGT2B7, may also play a minor role.[3] The formation of different glucuronide isomers, including the 2-O- and 3-O-glucuronides, is a common phenomenon for compounds with multiple potential sites for glucuronidation.

Caption: Metabolic pathway of Dapagliflozin glucuronidation.

Synthesis of Dapagliflozin 2-O-beta-D-Glucuronide

The availability of pure analytical standards is a prerequisite for the accurate quantification of drug metabolites in biological matrices. Chemical synthesis provides a reliable source for these standards. The synthesis of Dapagliflozin 2-O-beta-D-Glucuronide typically involves the coupling of a protected Dapagliflozin derivative with a protected glucuronic acid donor, followed by deprotection steps.[7][8]

Exemplary Synthetic Protocol (Conceptual)

This protocol is a conceptual outline based on general principles of glucuronide synthesis and should be adapted and optimized based on specific laboratory conditions and available starting materials.

-

Protection of Dapagliflozin: The hydroxyl groups of Dapagliflozin, other than the one at the 2-position, are selectively protected using appropriate protecting groups to prevent unwanted side reactions.

-

Activation of Glucuronic Acid: A protected form of glucuronic acid is converted into a reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

-

Glycosylation Reaction: The protected Dapagliflozin is reacted with the activated glucuronic acid donor in the presence of a suitable promoter (e.g., a Lewis acid) to form the glycosidic bond at the 2-position.

-

Deprotection: All protecting groups are removed from the coupled product to yield the final Dapagliflozin 2-O-beta-D-Glucuronide.

-

Purification: The final product is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the metabolite with high purity.

Analytical Characterization and Quantification

The characterization and quantification of Dapagliflozin 2-O-beta-D-Glucuronide in biological samples are crucial for pharmacokinetic studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector is the most common analytical technique employed for this purpose.[9][10]

RP-HPLC Method Development

A robust and validated RP-HPLC method is essential for the reliable analysis of Dapagliflozin and its metabolites.

Key Method Parameters:

| Parameter | Typical Conditions | Rationale |

| Column | C18 or C8, 5 µm particle size, 150 x 4.6 mm | Provides good retention and separation of Dapagliflozin and its more polar glucuronide metabolites. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.6) and an organic solvent (e.g., methanol or acetonitrile) | The ratio of aqueous to organic phase is optimized to achieve the desired retention time and resolution. The pH of the buffer is critical for controlling the ionization state of the analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and chromatographic efficiency. |

| Detection | UV at approximately 224-255 nm or Mass Spectrometry (MS) | Dapagliflozin has a UV absorbance maximum in this range. MS detection provides higher sensitivity and selectivity, which is often necessary for analyzing metabolites in complex biological matrices. |

| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC systems. |

Sample Preparation Protocol for Biological Matrices (e.g., Plasma, Urine)

-

Protein Precipitation: To a 100 µL aliquot of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample and improve compatibility with the HPLC system.

-

Filtration: Filter the final sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

Sources

- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]

- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dapagliflozin 2-O-β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 6. synthose.com [synthose.com]

- 7. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ijarmps.org [ijarmps.org]

- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Dapagliflozin 2-O and 3-O-Glucuronide Isomers

Introduction

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed oral medication for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[2] Following administration, Dapagliflozin undergoes extensive metabolism, primarily through glucuronidation, to form its major metabolites: Dapagliflozin 2-O-glucuronide and Dapagliflozin 3-O-glucuronide. While these metabolites are generally considered inactive, their accurate identification and quantification are crucial for comprehensive pharmacokinetic studies, metabolite safety assessment, and ensuring the quality and consistency of the drug product.

The structural similarity of the 2-O and 3-O-glucuronide isomers presents a significant analytical challenge. Their separation is often difficult to achieve with standard reversed-phase liquid chromatography methods. This application note presents a detailed protocol for the effective chromatographic separation of Dapagliflozin and its 2-O and 3-O-glucuronide isomers, providing researchers, scientists, and drug development professionals with a robust method for their analysis.

Scientific Rationale for Separation

The hydroxyl groups on the glucose moiety of Dapagliflozin at the 2, 3, and 6 positions are potential sites for glucuronidation. The resulting 2-O and 3-O-glucuronide isomers are regioisomers with very similar physicochemical properties, making their chromatographic separation challenging. However, achieving baseline separation is essential for:

-

Accurate Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of Dapagliflozin, it is necessary to individually quantify the parent drug and its major metabolites.

-

Metabolite Safety Assessment: Regulatory agencies require the identification and characterization of all major metabolites to ensure they do not pose any safety risks.

-

Quality Control of Drug Substance and Product: Monitoring the levels of these isomers as potential impurities or degradation products is a critical aspect of quality control.

This protocol leverages the subtle differences in the polarity and stereochemistry of the isomers to achieve optimal separation using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), a technique well-suited for the analysis of drug metabolites.

Experimental Workflow

The following diagram illustrates the overall workflow for the chromatographic separation and analysis of Dapagliflozin and its glucuronide isomers.

Caption: Experimental workflow for the separation of Dapagliflozin isomers.

Detailed Protocol: UPLC-MS/MS Method

This protocol provides a starting point for the separation of Dapagliflozin 2-O and 3-O-glucuronide isomers. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents

-

Dapagliflozin reference standard

-

Dapagliflozin 2-O-glucuronide and 3-O-glucuronide reference standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma/urine (for spiked samples)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC I-Class)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)

-

Chromatography data system (e.g., MassLynx)

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 20 | 80 |

| 9.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Dapagliflozin and its Glucuronide Isomers

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Dapagliflozin | 407.1 | 167.0 | 30 | 20 |

| Dapagliflozin 2-O-glucuronide | 583.1 | 407.1 | 40 | 25 |

| Dapagliflozin 3-O-glucuronide | 583.1 | 407.1 | 40 | 25 |

5. Standard and Sample Preparation

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Dapagliflozin, 2-O-glucuronide, and 3-O-glucuronide in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create calibration standards and quality control samples.

-

Sample Preparation (Plasma/Urine):

-

Thaw plasma or urine samples at room temperature.

-

To 100 µL of the sample, add an internal standard (if available).

-

Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to remove proteins and other matrix components.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Data and Expected Results

The described UPLC-MS/MS method is expected to provide baseline separation of Dapagliflozin and its 2-O and 3-O-glucuronide isomers. The use of a high-resolution C18 column and a slow gradient elution allows for the resolution of these closely related compounds. The mass spectrometer provides high sensitivity and selectivity for detection.

Caption: Expected chromatogram showing separation of isomers.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Poor peak shape | Column contamination | Flush the column with a strong solvent. |

| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |

| Inadequate separation | Gradient slope is too steep | Optimize the gradient program with a slower ramp. |

| Column temperature is not optimal | Vary the column temperature (e.g., 35-45 °C). | |

| Low sensitivity | Inefficient ionization | Optimize MS source parameters (e.g., capillary voltage, gas flows). |

| Matrix effects | Improve sample cleanup with a more selective SPE protocol. |

Conclusion

The successful chromatographic separation of Dapagliflozin and its 2-O and 3-O-glucuronide isomers is critical for a comprehensive understanding of its metabolic fate and for ensuring drug quality. The UPLC-MS/MS method presented in this application note provides a robust and sensitive approach to achieve this challenging separation. The detailed protocol and troubleshooting guide will aid researchers and analysts in implementing this method in their laboratories. Further optimization may be necessary depending on the specific application and available instrumentation.

References

-

Kamaliya, B., Sait, S., Elias, A., Dumbre, N., Takale, S., Durgavale, M., & Doshi, C. (2026, February 20). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

-

Dighe, A., Shukla, P., & Singh, S. (2025, June 9). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. Chinese Journal of Applied Physiology. [Link]

- Google Patents. (n.d.). CN105486767B - A kind of separation method of Dapagliflozin and its αisomer.

-

Li, W., et al. (2025, June 15). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Biomedical Chromatography. [Link]

-

Maronesi, L. M., et al. (2026, February 10). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem Compound Database. [Link]

-

Patel, K. J., et al. (n.d.). Review on Analytical Methods of Dapagliflozin combination. The Pharmaceutical and Chemical Journal. [Link]

-

Rafaela, S. R., et al. (2021). Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. Pharmacia. [Link]

-

Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS. [Link]

-

Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Simultaneous Analysis of Dapagliflozin and its 2-O-beta-D-Glucuronide Metabolite

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Dapagliflozin and its significant metabolite, Dapagliflozin 2-O-beta-D-Glucuronide. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide to achieving optimal separation and accurate quantification of both analytes. The method utilizes a C18 stationary phase with a gradient elution program, ensuring effective resolution. This document outlines the scientific rationale behind the chosen chromatographic parameters, detailed experimental protocols, and validation considerations in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily indicated for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves reducing renal glucose reabsorption, thereby promoting urinary glucose excretion.[1] In humans, Dapagliflozin is extensively metabolized, primarily through glucuronidation, to form various metabolites.[2] The major metabolite is Dapagliflozin 3-O-glucuronide; however, Dapagliflozin 2-O-beta-D-Glucuronide is also a recognized urinary metabolite.[3]

The development of a robust analytical method capable of simultaneously quantifying both the parent drug and its key metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This application note addresses the specific analytical challenge of separating Dapagliflozin from its 2-O-beta-D-Glucuronide isomer, providing a detailed protocol for their simultaneous analysis.

Scientific Rationale for Method Development

The successful chromatographic separation of Dapagliflozin and its glucuronide metabolite hinges on exploiting the subtle differences in their physicochemical properties.

Analyte Properties

-

Dapagliflozin: A moderately lipophilic molecule.

-

Dapagliflozin 2-O-beta-D-Glucuronide: The addition of the glucuronic acid moiety significantly increases the polarity and aqueous solubility of the molecule compared to the parent drug.

This difference in polarity is the primary principle upon which the reversed-phase HPLC separation is based. The more polar glucuronide will have a lower affinity for the non-polar stationary phase and thus elute earlier than the parent drug.

Selection of Chromatographic Conditions

-

Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating compounds with varying polarities. The non-polar octadecylsilane bonded to the silica support provides a suitable stationary phase for interacting with the non-polar regions of both Dapagliflozin and its metabolite.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to achieve optimal separation.

-

Aqueous Phase: A slightly acidic buffer, such as ammonium acetate or phosphate buffer, is used to control the ionization of the analytes and improve peak shape. A pH in the acidic range ensures that the carboxylic acid group of the glucuronide is protonated, which can enhance retention on a C18 column.

-

Organic Phase: Acetonitrile or methanol is used as the organic modifier. A gradient starting with a lower concentration of the organic modifier allows for the elution of the more polar glucuronide, followed by a gradual increase in the organic phase concentration to elute the less polar parent drug.

-

Experimental Protocol

Materials and Reagents

-

Dapagliflozin reference standard

-

Dapagliflozin 2-O-beta-D-Glucuronide reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium acetate (or Potassium Dihydrogen Phosphate)

-

Formic acid (or Orthophosphoric acid)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Dapagliflozin and Dapagliflozin 2-O-beta-D-Glucuronide.

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for this type of analysis. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid) | Buffering agent to ensure consistent ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Program | Time (min) | %B |

| 0 | 20 | |

| 15 | 80 | |

| 20 | 80 | |

| 21 | 20 | |

| 25 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 225 nm | Provides good sensitivity for Dapagliflozin. It is recommended to verify the optimal wavelength for the 2-O-glucuronide. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Preparation of Solutions

-

Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to 4.5 using formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Use HPLC grade acetonitrile.

-

Accurately weigh approximately 10 mg of Dapagliflozin and Dapagliflozin 2-O-beta-D-Glucuronide reference standards into separate 10 mL volumetric flasks.

-

Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.

-

Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B) to the desired concentrations for calibration.

Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a pharmaceutical formulation (tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Dapagliflozin into a suitable volumetric flask.

-

Add a volume of the diluent (e.g., 50:50 methanol:water) to constitute approximately 70% of the flask volume.

-

Sonicate for 15-20 minutes to ensure complete extraction of the analytes.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation (as per ICH Q2(R1) Guidelines)

For use in a regulated environment, the developed method must be validated to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the resolution of Dapagliflozin and Dapagliflozin 2-O-beta-D-Glucuronide from each other and from any other potential interferences. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The following tables provide an example of how to present the system suitability and validation data.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | (To be determined) |

| Theoretical Plates (N) | N ≥ 2000 | (To be determined) |

| Resolution (Rs) | Rs ≥ 2 (between Dapagliflozin and Dapagliflozin 2-O-beta-D-Glucuronide) | (To be determined) |

| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) | (To be determined) |

Table 2: Summary of Validation Parameters

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | (To be determined) |

| Range (µg/mL) | (To be determined) |

| Accuracy (% Recovery) | (To be determined) |

| Precision (%RSD) | |

| - Repeatability | (To be determined) |

| - Intermediate Precision | (To be determined) |

| LOD (µg/mL) | (To be determined) |

| LOQ (µg/mL) | (To be determined) |

Visualization

Experimental Workflow

Caption: HPLC analysis workflow for Dapagliflozin and its 2-O-beta-D-Glucuronide metabolite.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the simultaneous analysis of Dapagliflozin and its 2-O-beta-D-Glucuronide metabolite. The method is suitable for use in various applications within the pharmaceutical industry, including quality control, stability testing, and pharmacokinetic studies. The provided protocol, along with the scientific rationale and validation guidelines, offers a comprehensive resource for researchers and scientists working with these compounds.

References

-

U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

-

PubChem. Dapagliflozin. National Center for Biotechnology Information. [Link][2]

-

Development of UV Spectroscopic Method of Dapagliflozin with Some Validation Parameter. International Journal of Research in Engineering, Science and Management. 2025. [Link][3]

-

RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. Journal of Pharmaceutical Negative Results. 2022. [Link]

-

Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Journal of Young Pharmacists. 2019. [Link]

-

Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. International Journal of Innovative Science and Research Technology. 2025. [Link][1]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Dapagliflozin 2-O-beta-D-Glucuronide Reference Standard

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] By blocking this transporter, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in adults with type 2 diabetes mellitus.[3] In humans, dapagliflozin undergoes extensive phase II metabolism, primarily through glucuronidation mediated by the UGT1A9 enzyme, to form more polar, readily excretable metabolites.[3][4][5] The major metabolite is dapagliflozin 3-O-glucuronide, while dapagliflozin 2-O-glucuronide is also formed as a significant, albeit minor, metabolite.[2][4]

The availability of high-purity reference standards for these metabolites is critical for the advancement of drug development programs. These standards are indispensable for a variety of essential applications, including the quantitative determination of metabolite levels in clinical samples, pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, and as analytical standards for metabolite identification in drug metabolism research.[6][7] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Dapagliflozin 2-O-beta-D-Glucuronide.

Strategic Approach to Synthesis

The synthesis of O-glucuronides presents a unique set of challenges, primarily centered on achieving regioselectivity and controlling the stereochemistry at the anomeric center. For a complex aglycone like dapagliflozin, which possesses multiple hydroxyl groups on its C-glucoside moiety, direct glucuronidation will inevitably lead to a mixture of regioisomers (2-O, 3-O, 4-O, and 6-O).

The chosen strategy employs the classic Koenigs-Knorr reaction , a robust and widely utilized method for glycosidic bond formation.[6][8][9] This approach involves the reaction of the aglycone (dapagliflozin) with a protected glucuronyl donor, specifically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a heavy metal salt promoter. The use of a participating protecting group (acetyl) at the C2 position of the glucuronyl donor provides anchimeric assistance, ensuring the formation of the desired 1,2-trans (β) anomer, which is the stereoisomer observed in vivo.[9]

Due to the lack of significant reactivity differences between the secondary hydroxyls of dapagliflozin's glucose ring, the synthesis will produce a mixture of protected regioisomers. Consequently, a critical purification step using column chromatography is required to isolate the desired 2-O-linked intermediate. The final stage involves a one-pot saponification to remove all acetyl protecting groups and hydrolyze the methyl ester, yielding the target Dapagliflozin 2-O-beta-D-Glucuronide.

Visualized Synthetic Pathway

Caption: Synthetic route for Dapagliflozin 2-O-beta-D-Glucuronide.

Detailed Experimental Protocols

Part 1: Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| Dapagliflozin | >98% Purity | Commercial Source |

| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | >98% Purity | Commercial Source |

| Silver (I) Oxide (Ag₂O) | Anhydrous, >99% | Commercial Source |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source |

| Tetrahydrofuran (THF) | HPLC Grade | Commercial Source |

| Methanol (MeOH) | HPLC Grade | Commercial Source |

| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial Source |

| Hexanes | HPLC Grade | Commercial Source |

| Acetonitrile (ACN) | HPLC Grade | Commercial Source |

| Deionized Water | 18.2 MΩ·cm | In-house purification |

| Molecular Sieves, 4 Å | Activated | Commercial Source |

| Celite® 545 | Filtering Agent | Commercial Source |

| Silica Gel | 230-400 mesh | Commercial Source |

Part 2: Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental and purification workflow.

Protocol 1: Koenigs-Knorr Glucuronidation

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add Dapagliflozin (1.0 eq) and activated 4 Å molecular sieves.

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the dapagliflozin completely. Stir the mixture for 30 minutes at room temperature to ensure a dry environment.

-

Promoter Addition: Add Silver (I) Oxide (2.5 eq) to the suspension. The mixture will turn dark.

-

Donor Addition: In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq) in anhydrous DCM. Add this solution dropwise to the dapagliflozin mixture over 20 minutes at room temperature.

-

Reaction: Stir the reaction vigorously at room temperature, protected from light, for 18-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the dapagliflozin starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad thoroughly with additional DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude foam or oil containing the mixture of protected regioisomers.

Protocol 2: Purification of Protected 2-O-Glucuronide Intermediate

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexanes/ethyl acetate solvent system.

-

Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a step gradient of ethyl acetate in hexanes. The less polar regioisomers will typically elute first.

-

Fraction Collection: Collect fractions and analyze each by TLC, staining with a suitable agent (e.g., potassium permanganate).

-

Identification: Pool the fractions containing the desired 2-O isomer. This identification may require preliminary NMR analysis of key fractions to confirm the linkage point.

-

Concentration: Concentrate the pooled fractions under reduced pressure to yield the purified protected Dapagliflozin 2-O-(methyl (2,3,4-tri-O-acetyl-β-D-glucopyranosyl)uronate).

Protocol 3: Global Deprotection and Final Purification

-

Setup: Dissolve the purified intermediate from Protocol 2 in a 3:2:1 mixture of THF:MeOH:H₂O.

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 5.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Rationale: LiOH facilitates the saponification of both the acetyl protecting groups on the glucuronic acid ring and the methyl ester at the C6 position, yielding the final carboxylate salt in a single step.[11]

-

-

Monitoring: Monitor the reaction by LC-MS until all starting material has been consumed.

-

Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7 by the dropwise addition of 1N HCl.

-

Concentration: Remove the organic solvents (THF, MeOH) under reduced pressure.

-

Final Purification: The resulting aqueous solution contains the crude product. Purify this solution directly using preparative reverse-phase HPLC (RP-HPLC) with a C18 column, eluting with a gradient of acetonitrile in water (with 0.1% formic acid as a modifier).

-

Isolation: Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final Dapagliflozin 2-O-beta-D-Glucuronide as a white, fluffy solid.

Analytical Characterization and Data

The identity and purity of the synthesized reference standard must be rigorously confirmed.

| Parameter | Method | Expected Result |

| Identity | ESI-MS | Molecular Weight: 584.55 g/mol . Expected ions: [M-H]⁻ at m/z 583.1, [M+Na]⁺ at m/z 607.1. |

| Structural Confirmation | ¹H NMR | Diagnostic anomeric proton (H-1'') of the glucuronide moiety appearing as a doublet at ~4.5-5.0 ppm with a coupling constant (³J) of 7-8 Hz, confirming the β-configuration. |

| Structural Confirmation | 2D NMR | HMBC correlation observed between the anomeric proton (H-1'') of the glucuronide and the C-2 carbon of the dapagliflozin glucose moiety. ROESY can also confirm proximity.[12] |

| Purity | RP-HPLC/UV | >98% purity at a suitable wavelength (e.g., 225 nm).[13][14] |

| Chiral Purity (if applicable) | Chiral HPLC | Should match the enantiomeric purity of the dapagliflozin starting material.[13] |

Troubleshooting and Key Considerations

-

Low Yield in Koenigs-Knorr Reaction: Ensure all reagents and solvents are strictly anhydrous. The activity of the silver oxide is critical; use freshly opened or properly stored material.

-

Difficult Isomer Separation: The separation of regioisomers is the most challenging step. A shallow elution gradient and careful fraction analysis are essential. It may be necessary to use multiple chromatographic columns to achieve baseline separation.

-

Incomplete Deprotection: If LC-MS analysis shows partially deprotected intermediates, extend the reaction time with LiOH or add a slight excess of the reagent. Ensure the reaction mixture is homogenous.

-

Reference Standard Stability: Glucuronides, particularly acyl glucuronides, can be susceptible to hydrolysis or acyl migration.[7] While this O-glucuronide is generally stable, it should be stored as a lyophilized solid at -20°C or below and protected from moisture. Solutions should be prepared fresh.

References

-

Arkat USA. (n.d.). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC 2012 (iii) 257-278. [Link]

-

Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics, 53(1), 17–27. [Link]

-

Pelliccia, S., Caglioti, C., Battilocchio, C., et al. (2019). Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. [Link]

-

Plosker, G. L. (2014). Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs, 74(18), 2191-2209. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. [Link]

-

Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical pharmacokinetics, 53(1), 17–27. [Link]

-

Sha, S., Polidori, D., Heise, T., et al. (2015). Dapagliflozin: A molecule for type-2 diabetes mellitus. International Journal of Pharmacy and Chemistry, 1(1), 1-10. [Link]

-

Shinde, S. S., Jadhav, S. D., & Shinde, P. D. (2024). Dapagliflozin Analysis In Diabetes Mellitus: A Critical Review Of Analytical Approaches. Journal of Pharmaceutical Negative Results, 15(3), 1-10. [Link]

-

Stachulski, A. V., & P. M. O'Neill. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. [Link]

-

Kumar, A., & Singh, A. (2024). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 16(1), 1-11. [Link]

-

Roberto, M., et al. (2019). Glucuronidation of bile acids under flow conditions: design of experiments and Koenigs–Knorr reaction optimization. Organic & Biomolecular Chemistry, 17(15), 3747-3754. [Link]

-

Mandlik, S. M., et al. (2023). Review on Analytical Methods of Dapagliflozin combination. The Pharmaceutical and Chemical Journal, 10(4), 51-71. [Link]

-

Ferlin, C., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3986-4017. [Link]

-

Kumar, S., & Singh, R. (2023). Recent Progress in Analytical Method Development and Validation of Dapagliflozin: Review Article. ResearchGate. [Link]

-

Roskar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

Cao, K., et al. (2017). Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 196-204. [Link]

-

Mathews, J. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews Open Access Journals. [Link]

-

Cao, K., et al. (2017). Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin. Semantic Scholar. [Link]

- CN104478839A. (2015). Synthesis method of dapagliflozin.

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

Gambini, A., et al. (2004). Accelerated Koenigs−Knorr Glucuronidation of a Deactivated Nitrophenol: Unveiling the Role of Polyamine Additive 1,1,4,7,10,10-Hexamethyltriethylenetetramine through Design of Experiments. The Journal of Organic Chemistry, 69(2), 353-362. [Link]

-

Stachulski, A. V. (2014). Contemporary Medicinal Chemistry of Glucuronides. RSC.org. [Link]

-

Wang, X., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. [Link]

-

Reddy, B. V. S., et al. (2019). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 131(6), 1-8. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

- US20160237054A1. (2016). Process for the purification of dapagliflozin.

- WO2018142422A1. (2018). Process for the preparation of dapagliflozin.

-

Bernardes, G. J. L., et al. (2017). En route to the universal synthesis of O-aryl glucuronide prodrugs. Organic & Biomolecular Chemistry, 15(1), 45-49. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

-

Scribd. (n.d.). Dapagliflozin Preparation Process. [Link]

-

Al-Shehri, M. M., et al. (2023). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. Journal of AOAC INTERNATIONAL, 106(3), 738-744. [Link]

-

Gujarat Technological University. (n.d.). Doctor of Philosophy in Pharmacy. [Link]

-

Zhang, Y., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development, 27(2), 295-303. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Pathak, S., & Mishra, P. (2020). A Review on Analytical Methods of Dapagliflozin: An Update. International Journal of Pharmaceutical Quality Assurance, 11(3), 355-360. [Link]

-

Operachem. (2023). Ullmann coupling-An overview. [Link]

Sources

- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]

- 3. Dapagliflozin: A molecule for type-2 diabetes mellitus - Int J Pharm Chem Anal [ijpca.org]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 - ProQuest [proquest.com]

- 5. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]

Mass spectrometry fragmentation pattern of Dapagliflozin 2-O-glucuronide

Application Note: Mass Spectrometry Fragmentation Pattern and Bioanalytical Quantification of Dapagliflozin 2-O-Glucuronide

Introduction & Scientific Context

Dapagliflozin is a highly selective, reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), widely utilized in the clinical management of type 2 diabetes, chronic kidney disease, and heart failure[1]. Following oral administration, dapagliflozin undergoes extensive hepatic and renal metabolism, primarily mediated by the uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9) enzyme[2].

The predominant metabolic pathway yields dapagliflozin 3-O-glucuronide (D3OG), an inactive circulating metabolite[2]. However, a minor but structurally significant positional isomer, dapagliflozin 2-O-glucuronide (D2OG) , is also formed in vivo[3]. For rigorous pharmacokinetic (PK) profiling, mass balance studies, and toxicological assessments, bioanalytical scientists must accurately differentiate and quantify these isobaric metabolites[4].

As a Senior Application Scientist, I have designed this comprehensive protocol to detail the mechanistic fragmentation pathways of Dapagliflozin 2-O-glucuronide, explain the causality behind the selected LC-MS/MS parameters, and provide a self-validating bioanalytical workflow.

Mechanistic Fragmentation Pathway (The "Why")

To develop a robust Multiple Reaction Monitoring (MRM) method, it is critical to understand the structural vulnerabilities of the analyte during Collision-Induced Dissociation (CID). Dapagliflozin is a C-aryl glucoside. Its glucuronide metabolites (both 2-O and 3-O) feature a glucuronic acid moiety conjugated to the glucose ring.

Ionization Strategy

While the parent drug dapagliflozin can be ionized in positive mode (often as an ammonium adduct [M+NH₄]⁺ at m/z 426.1)[5], glucuronide metabolites are highly acidic due to the carboxylic acid group on the glucuronic acid moiety (pKa ~3.2). Consequently, Negative Electrospray Ionization (ESI-) is the optimal choice, yielding an intense and stable deprotonated precursor ion [M-H]⁻ at m/z 583.2[6].

CID Fragmentation Mechanism

When the precursor ion m/z 583.2 is subjected to CID, it undergoes a predictable, stepwise degradation:

-

Loss of the Glucuronide Moiety: The weakest bond is the O-glycosidic linkage between the dapagliflozin core and the glucuronic acid. Cleavage results in the neutral loss of dehydroglucuronic acid (176 Da), generating a transient dapagliflozin intermediate at m/z 407.2[6].

-

Cross-Ring Cleavage of the C-Glucoside: Unlike O-glycosides, the C-C bond linking the aglycone to the glucose ring in dapagliflozin is highly stable. Instead of losing the entire sugar, the glucose ring undergoes a characteristic cross-ring cleavage (typically a 0,2- or 0,3-cleavage), resulting in a neutral loss of 78 Da (e.g., C₂H₆O₃)[7].

-

Stable Product Ion Formation: This sequential neutral loss (176 Da + 78 Da = 254 Da) yields a highly abundant and stable product ion at m/z 329.2, representing the intact aglycone core with a residual fragment of the cleaved sugar ring[6].

Caption: Mass spectrometry CID fragmentation pathway of Dapagliflozin 2-O-glucuronide.

Analytical Challenges: Resolving Isobaric Metabolites

Because Dapagliflozin 2-O-glucuronide and 3-O-glucuronide are positional isomers, they share the exact same molecular weight (MW 584.1) and yield identical MS/MS fragmentation patterns (m/z 583.2 → 329.2)[6]. Mass spectrometry alone cannot differentiate them.

Causality for Method Design: To prevent overestimation of the major 3-O-glucuronide or the masking of the 2-O-glucuronide, baseline chromatographic separation is an absolute necessity. A column designed to retain highly polar compounds—such as a High Strength Silica (HSS) T3 column or a superficially porous (core-shell) C18 column—must be utilized in combination with a shallow mobile phase gradient[5].

Caption: Logical workflow for resolving isobaric dapagliflozin glucuronide metabolites.

Quantitative Data & MRM Parameters

The following table summarizes the optimized MS/MS parameters for the simultaneous detection of Dapagliflozin and its glucuronide metabolites in negative ESI mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) | Ionization Mode |

| Dapagliflozin 2-O-Glucuronide | 583.2 [M-H]⁻ | 329.2 | -80 V | -30 to -35 V | ESI (-) |

| Dapagliflozin 3-O-Glucuronide | 583.2[M-H]⁻ | 329.2 | -80 V | -30 to -35 V | ESI (-) |

| Dapagliflozin (Parent) | 467.1 [M+CH₃COO]⁻ | 329.1 | -60 V | -25 to -30 V | ESI (-) |

| Dapagliflozin-d5 (IS) | 472.4 [M+CH₃COO]⁻ | 334.2 | -60 V | -25 to -30 V | ESI (-) |

Note: The dapagliflozin parent drug is often driven to form an acetate adduct [M+CH₃COO]⁻ at m/z 467.1 by adding ammonium acetate to the mobile phase, which provides a more stable precursor than the bare[M-H]⁻ ion[5].

Step-by-Step Bioanalytical Protocol (The "How")

This protocol outlines a self-validating workflow for extracting and quantifying Dapagliflozin 2-O-glucuronide from human or preclinical plasma.

Step 1: Reagent and Standard Preparation

-

Mobile Phase A: 10 mM Ammonium Formate (or Acetate) in LC-MS grade water[8]. (Rationale: The buffer ensures consistent pH, driving the formation of[M-H]⁻ for the glucuronides and acetate adducts for the parent drug).

-

Mobile Phase B: 100% LC-MS grade Methanol or Acetonitrile[8].

-

Internal Standard (IS) Working Solution: 50 ng/mL of Dapagliflozin-d5 in 50:50 Methanol:Water.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Glucuronides are highly polar. Liquid-liquid extraction (LLE) with non-polar solvents will result in poor recovery of the 2-O-glucuronide. Protein precipitation (PPT) or Solid Phase Extraction (SPE) is required.

-

Aliquot 50 µL of K₂EDTA plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution and vortex for 10 seconds.

-

Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins[5].

-

Vortex vigorously for 3 minutes to ensure complete protein denaturation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of LC-MS water. (Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion and breakthrough of early-eluting polar glucuronides).

Step 3: Chromatographic Separation

-

Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm) or equivalent[5].

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar 2-O-glucuronide on the column head).

-

1.0 - 4.0 min: Linear ramp from 10% B to 60% B (Shallow gradient to baseline resolve 2-O-glucuronide from 3-O-glucuronide).

-

4.0 - 5.0 min: Ramp to 95% B (Column wash).

-

5.0 - 6.5 min: 10% B (Re-equilibration).

-

Step 4: MS/MS Acquisition

-

Operate the triple quadrupole mass spectrometer in Negative ESI MRM mode.

-

Set the source temperature to 450°C and capillary voltage to -4500 V[1].

-

Monitor the transition m/z 583.2 → 329.2 for the glucuronides. Ensure sufficient dwell time (e.g., 50-100 ms) to achieve >15 data points across the chromatographic peak for accurate integration.

Step 5: Data Validation

-

A successful run will display two distinct peaks for the m/z 583.2 → 329.2 transition. The minor peak represents the 2-O-glucuronide, while the dominant peak is the 3-O-glucuronide[4].

-

Ensure the calibration curve (typically 1 to 500 ng/mL) demonstrates an r² > 0.995 using a 1/x² weighting factor.

Caption: Step-by-step bioanalytical workflow for Dapagliflozin 2-O-glucuronide quantification.

References

1.[5] A Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. ResearchGate. URL: 2.[1] LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers. MDPI. URL: 3.[2] The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus. PMC. URL: 4.[8] A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. PubMed. URL: 5.[6] 2.6.4 薬物動態試験の概要文 フォシーガ®. PMDA. URL: 6.[3] Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. SciELO. URL: 7.[4] Assessment report - Forxiga. EMA. URL: 8.[7] Pharmacokinetics, Metabolism and Excretion of the Anti-Diabetic Agent Ertugliflozin (PF-04971729) in Healthy Male Subjects. ResearchGate. URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. pmda.go.jp [pmda.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation and Quantification of Dapagliflozin and its 3-O-Glucuronide in Urine

[1]

Abstract & Introduction

Dapagliflozin (Farxiga/Forxiga) is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3][4][5] While the parent drug exhibits low renal clearance (<2% unchanged in urine), its metabolism is heavily driven by UGT1A9 -mediated glucuronidation.[6] The primary urinary metabolite is Dapagliflozin 3-O-glucuronide (D3OG) , accounting for approximately 61% of the administered dose [1].[2]

Accurate quantification of D3OG in urine is critical for mass balance studies, renal impairment assessments, and compliance monitoring. However, D3OG presents distinct bioanalytical challenges:

-

Polarity: The glucuronide moiety significantly increases polarity, leading to poor retention on standard C18 columns and potential "breakthrough" during extraction.

-

Matrix Interference: Urine contains high salt concentrations and pigments (urobilin) that cause severe ion suppression in LC-MS/MS.

-

Stability: Acyl-glucuronides can be unstable, though ether-glucuronides (like D3OG) are generally more robust; however, pH control is strictly required to prevent hydrolysis or isomerization.

This guide details a Solid Phase Extraction (SPE) protocol designed to isolate intact D3OG, validated against a high-throughput Dilute-and-Shoot methodology.

Metabolic Context

Understanding the biotransformation is essential for selecting the correct internal standards and MS transitions.

Figure 1: Dapagliflozin Metabolic Pathway

Caption: Dapagliflozin is extensively metabolized by UGT1A9 to D3OG, which is renally cleared.

Experimental Protocols

Reagents and Materials[1][4][9][10][11][12][13][14]

-

Analytes: Dapagliflozin (DAPA), Dapagliflozin 3-O-glucuronide (D3OG).[7][8]

-

Internal Standard (IS): Dapagliflozin-d5 (stable isotope labeled).

-

Matrix: Drug-free human urine.

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc. Why: HLB sorbents retain polar glucuronides even if the sorbent dries out, unlike traditional silica-based C18.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Protocol A: Solid Phase Extraction (Gold Standard)

This method is recommended for clinical samples requiring high sensitivity (<5 ng/mL) and elimination of matrix effects.

Pre-treatment:

-

Thaw urine samples at room temperature. Vortex for 30s.

-

Centrifuge at 4000 x g for 10 min to remove particulates.

-

Acidification: Transfer 200 µL of urine to a clean tube. Add 20 µL of 5% Formic Acid.

-

Add 20 µL of Internal Standard working solution (Dapa-d5, 500 ng/mL). Vortex.

SPE Workflow:

| Step | Solvent / Action | Critical Technical Insight |

| 1. Condition | 1 mL Methanol | Activates the sorbent ligands. |

| 2. Equilibrate | 1 mL 0.1% Formic Acid in Water | Matches the pH of the pre-treated sample. |

| 3. Load | Load pre-treated urine sample | Flow rate < 1 mL/min to maximize interaction time. |

| 4. Wash 1 | 1 mL 0.1% Formic Acid in Water | Removes salts and highly polar interferences (urea). |

| 5. Wash 2 | 1 mL 5% Methanol in Water | Removes somewhat non-polar interferences without eluting D3OG. Note: Do not exceed 10% MeOH or D3OG will elute. |

| 6. Elute | 2 x 250 µL 100% Methanol | Elutes both Parent and Glucuronide. |

| 7. Evaporate | N2 stream at 40°C | Dry to completion. |

| 8. Reconstitute | 200 µL Mobile Phase A:B (80:20) | Match initial gradient conditions to prevent peak distortion. |

Figure 2: SPE Workflow Logic

Caption: Step-wise SPE extraction ensuring salt removal and analyte enrichment.

Protocol B: Dilute-and-Shoot (High Throughput)

Applicable only when D3OG concentrations are expected to be high (>100 ng/mL), such as in early post-dose intervals.

-

Centrifuge urine (4000 x g, 10 min).

-

Dilute 50 µL supernatant with 450 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Add IS. Vortex and inject.

-

Warning: This method subjects the mass spectrometer to high salt loads. A divert valve must be used to send the first 1.0 min of flow to waste.

LC-MS/MS Instrumentation & Parameters

Chromatography (LC)

The separation of the polar glucuronide from the parent is critical.

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[10]

-

Why: The HSS T3 (High Strength Silica) technology is specifically designed to retain polar compounds (like glucuronides) under 100% aqueous conditions, preventing peak fronting common with standard C18 columns [2].

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 5.0).

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B (Isocratic hold for salt diversion)

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

Negative Electrospray Ionization (ESI-) is preferred for D3OG due to the carboxylic acid on the glucuronide moiety, offering superior sensitivity compared to positive mode [3].

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |

| Dapa-3-O-glc | Negative (-) | 583.2 [M-H]⁻ | 407.1 (Aglycone) | 25 | Quant |

| Dapagliflozin | Negative (-) | 443.1 [M+HCOO]⁻ | 329.1 | 20 | Quant |

| Dapa-d5 (IS) | Negative (-) | 448.1 [M+HCOO]⁻ | 334.1 | 20 | IS |

Note: Dapagliflozin parent often forms a Formate adduct [M+HCOO]- (m/z 453 or 443 depending on Cl isotope) in negative mode buffers containing ammonium formate/acetate.

Validation Criteria & Troubleshooting

Stability Considerations

Glucuronides are susceptible to enzymatic hydrolysis (by bacterial beta-glucuronidase in non-sterile urine) and chemical hydrolysis (high pH).

-

Protocol: Collect urine in containers with sodium fluoride (enzyme inhibitor) and store at -80°C.

-

Processing: Keep samples on ice. Do not allow processed samples to sit in the autosampler >24 hours without stability verification.

Matrix Effects

Urine matrix effects are variable between donors.

-

Assessment: Compare the peak area of D3OG spiked into extracted blank urine vs. D3OG in neat solvent.

-

Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is high (<0.8), switch from Protocol B (Dilute) to Protocol A (SPE).

References

-

Kasichayanula, S., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2.[6] Clinical Pharmacokinetics, 53, 17–27.

-

Obermeier, M., et al. (2010). In vitro characterization of the drug-drug interaction potential of dapagliflozin. Drug Metabolism and Disposition, 38(12), 2159-2168.

-

Wang, G., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma.[10][8] Biomedical Chromatography, 39(6).[8]

-

European Medicines Agency (EMA). (2012). Assessment Report: Forxiga (Dapagliflozin).[12] Procedure No. EMEA/H/C/002322.

Sources

- 1. targetmol.cn [targetmol.cn]

- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abap.co.in [abap.co.in]

- 4. ijisrt.com [ijisrt.com]

- 5. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]

- 6. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. tpcj.org [tpcj.org]

- 12. ijarmps.org [ijarmps.org]

Technical Support Center: Dapagliflozin Glucuronide Isomer Analysis

Welcome to the technical support center for the analysis of dapagliflozin and its metabolites. This resource is designed for researchers, analytical scientists, and drug development professionals to address the specific challenges associated with resolving co-eluting dapagliflozin glucuronide isomers by LC-MS.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing robust analytical methods for dapagliflozin glucuronide isomers.

Q1: What are the primary dapagliflozin glucuronide isomers and why is their separation critical?

Dapagliflozin is primarily metabolized by the enzyme UGT1A9 to form dapagliflozin 3-O-glucuronide, which is considered an inactive metabolite.[1][2][3][4] Glucuronidation can potentially occur at other hydroxyl groups on the dapagliflozin molecule, leading to the formation of positional isomers. The separation and quantification of these isomers are critical for several reasons:

-

Regulatory Compliance: Regulatory bodies like the FDA and international guidelines such as ICH M3(R2) require the safety testing of drug metabolites that are found in humans.[5][6][7][8][9][10] This is particularly important for metabolites present at concentrations greater than 10% of the parent drug's systemic exposure.[11][12] Each "disproportionate drug metabolite"—one found only in humans or at higher levels in humans than in preclinical toxicology species—must be evaluated for potential toxicity.[5][13][14] Without proper chromatographic separation, it is impossible to accurately quantify each isomer and determine if it meets these criteria.

-

Pharmacological and Toxicological Assessment: Even if isomers are structurally similar, they can have different pharmacological activities or toxicological profiles. Co-elution prevents the accurate assessment of the structure-activity relationship of each metabolite.

-

Stereoselectivity: If a drug contains chiral centers, glucuronidation can lead to the formation of diastereomers, which often exhibit different biological activities and pharmacokinetic profiles.[15][16][17][18]

Q2: Which LC column chemistries are most effective for separating dapagliflozin glucuronide isomers?

While standard C18 columns are a common starting point, they often fail to provide sufficient selectivity for structurally similar glucuronide isomers.[19][20] More specialized column chemistries are typically required.

| Column Chemistry | Separation Principle & Strengths | Best Use-Case |

| Pentafluorophenyl (PFP) | Offers multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange.[21][22] The electron-deficient fluorinated ring provides unique selectivity for polar and aromatic compounds, including isomers.[23] | Excellent "second choice" when C18 fails.[23] Highly effective for separating polar isomers and structurally similar compounds.[24] |

| Standard C18 / C8 | Primarily relies on hydrophobic (reversed-phase) interactions. | Good for initial method development and for separating compounds with significant differences in hydrophobicity.[25][26] Often requires optimization for isomer separation.[19][27][28] |

| Chiral Stationary Phases (CSPs) | Utilizes specific chiral selectors (e.g., polysaccharide-based, Pirkle-type) to form transient diastereomeric complexes with enantiomers, allowing for their separation.[17][18][29] | Essential when dealing with enantiomeric or diastereomeric glucuronides that cannot be resolved on achiral columns.[15] |